molecular formula C25H17NO2 B5152537 N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide

N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide

Cat. No. B5152537
M. Wt: 363.4 g/mol
InChI Key: YOVLEGPMQRDPSK-UHFFFAOYSA-N
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Description

N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide, also known as DBF, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DBF is a small molecule that has been found to possess unique properties that make it an attractive candidate for use in various research fields. In

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and survival. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDACs, this compound can induce apoptosis in cancer cells and protect neurons from damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. This compound has also been found to inhibit the activity of certain enzymes and proteins that are involved in angiogenesis, which is the formation of new blood vessels. This suggests that this compound may have potential applications in the treatment of cancer and other diseases that involve abnormal angiogenesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide is its small size, which makes it easy to synthesize and modify. This compound is also relatively stable and can be stored for long periods of time. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide. One area of interest is the development of new drugs based on the this compound scaffold. Researchers are also interested in exploring the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions that involve abnormal angiogenesis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and enzymes in the body.
Conclusion:
In conclusion, this compound is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to have potential applications in cancer research, neuroscience, and drug discovery. The synthesis of this compound involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 2-aminobiphenyl in the presence of a coupling agent such as DCC and DMAP. This compound has various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory effects. While there are limitations to working with this compound, its small size and relative stability make it an attractive candidate for use in various research fields. There are also several future directions for research on this compound, including the development of new drugs and further exploration of its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide involves the reaction of dibenzo[b,d]furan-3-carboxylic acid with 2-aminobiphenyl in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. After the reaction is complete, the product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neuroscience, this compound has been found to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, this compound has been used as a scaffold for the development of new drugs.

properties

IUPAC Name

N-dibenzofuran-3-yl-2-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO2/c27-25(22-12-5-4-10-19(22)17-8-2-1-3-9-17)26-18-14-15-21-20-11-6-7-13-23(20)28-24(21)16-18/h1-16H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVLEGPMQRDPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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